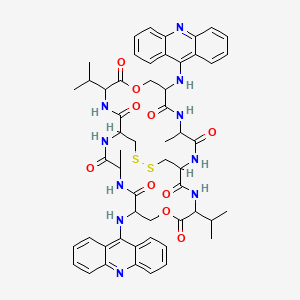

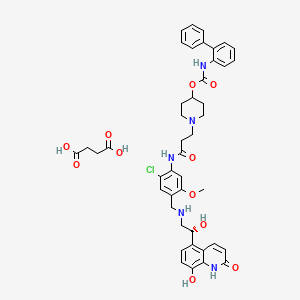

![molecular formula C15H16N2OS2 B1667834 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-80-9](/img/structure/B1667834.png)

3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Overview

Description

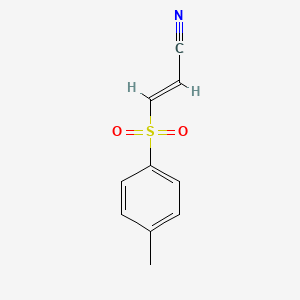

The compound “3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of organic compounds known as thienopyrimidinones . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidin-4-one . The thiophene is a five-membered aromatic ring with one sulfur atom . The pyrimidin-4-one is a six-membered ring with two nitrogen atoms and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidin-4-one, with a phenyl group and a propylthio group attached at the 3rd and 2nd positions respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions at the thiophene ring . They can also undergo nucleophilic substitution reactions at the carbonyl group of the pyrimidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, thienopyrimidinones are stable under normal conditions . They are likely to be soluble in organic solvents and have low solubility in water .Scientific Research Applications

Inhibition of Phosphodiesterase 11 (PDE11)

BC11-38 is a potent and selective inhibitor of PDE11 . It displays IC50 values of less than 330 nM for PDE11 and a greater than 100-fold selectivity for PDE11 relative to other PDE isozymes .

Regulation of Intracellular Signaling

The small-molecule BC11-38 is involved in the regulation of intracellular signaling. It catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .

Increase in cAMP Levels

Treatment with BC11-38 results in increased cAMP levels . This increase in cAMP levels can have various effects on cellular processes, including cell proliferation, differentiation, and apoptosis .

Activation of Protein Kinase A (PKA)

BC11-38 treatment results in increased cAMP-dependent protein kinase (PKA) activity . PKA is a key enzyme in the cAMP signaling pathway, and its activation can lead to various cellular responses .

Production of Cortisol

BC11-38 treatment of human adrenocortical cells results in increased cortisol production . This suggests that BC11-38 could potentially be used in the treatment of conditions related to cortisol production .

Potential Therapeutic Target for Renal Insufficiency

At the time of its identification, BC11-38 was thought of as a potential therapeutic target for the treatment of renal insufficiency .

Future Directions

Mechanism of Action

Target of Action

BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .

Mode of Action

BC11-38 interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .

Biochemical Pathways

The inhibition of PDE11 by BC11-38 leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.

Result of Action

The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.

Action Environment

The action of BC11-38 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. BC11-38 is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

properties

IUPAC Name |

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNDCCKFNWDQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)

![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)

![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)